An In-Depth Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone: Structure, Properties, and Scientific Applications
An In-Depth Technical Guide to 2,2',4,4',6,6'-Hexamethylbenzophenone: Structure, Properties, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of organic chemistry, few molecules command attention quite like those whose utility is dictated by their unique steric and electronic properties. 2,2',4,4',6,6'-Hexamethylbenzophenone, also known as dimesityl ketone, stands as a premier example of such a compound. Its sterically encumbered carbonyl group, flanked by two mesityl rings, imparts a fascinating array of chemical behaviors and photophysical characteristics. This guide provides a comprehensive technical overview of this intriguing molecule, from its fundamental structure and properties to its synthesis and burgeoning applications in scientific research. As we delve into the intricacies of dimesityl ketone, we uncover a molecule that is more than a mere curiosity, but a valuable tool for the discerning scientist.
Molecular Architecture and Physicochemical Profile
2,2',4,4',6,6'-Hexamethylbenzophenone is a symmetrical aromatic ketone. The central carbonyl group is bonded to two 2,4,6-trimethylphenyl (mesityl) groups. This substitution pattern is the defining feature of the molecule, leading to significant steric hindrance around the carbonyl functionality.
The IUPAC name for this compound is bis(2,4,6-trimethylphenyl)methanone. It is also commonly referred to as dimesityl ketone.
Molecular Structure of 2,2',4,4',6,6'-Hexamethylbenzophenone
Caption: 2D structure of 2,2',4,4',6,6'-Hexamethylbenzophenone.
This steric congestion significantly influences its reactivity, often preventing typical ketone reactions. The methyl groups on the aromatic rings also contribute to the molecule's electron-donating character and its lipophilicity.
Table 1: Physicochemical Properties of 2,2',4,4',6,6'-Hexamethylbenzophenone
| Property | Value | Source |
| CAS Number | 5623-45-0 | [1] |
| Molecular Formula | C₁₉H₂₂O | [1] |
| Molecular Weight | 266.38 g/mol | [1] |
| Boiling Point | 340.6 °C at 760 mmHg | |
| Density | 1.004 g/cm³ | |
| Appearance | White solid |
Synthesis of 2,2',4,4',6,6'-Hexamethylbenzophenone
The synthesis of sterically hindered ketones like dimesityl ketone often requires specific strategies to overcome the steric hindrance. A common and effective method is the Friedel-Crafts acylation of mesitylene.[2]
Synthetic Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[3] In the case of dimesityl ketone, mesitylene (1,3,5-trimethylbenzene) serves as the aromatic substrate. A suitable acylating agent is required to introduce the carbonyl group.
Synthetic Workflow for Dimesityl Ketone
Caption: Friedel-Crafts acylation route to dimesityl ketone.
Experimental Protocol: Synthesis from Mesitylene
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.
Materials:
-
Mesitylene (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Oxalyl chloride or a phosgene equivalent
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol or hexane for recrystallization
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Initial Charging: Anhydrous aluminum chloride (2.2 equivalents) is suspended in the anhydrous solvent (e.g., CS₂) in the reaction flask. The suspension is cooled to 0 °C in an ice bath.
-
Acylating Agent Addition: A solution of the acylating agent (e.g., oxalyl chloride, 1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of AlCl₃. This forms the reactive acylium ion complex.
-
Mesitylene Addition: A solution of mesitylene (2.0 equivalents) in the anhydrous solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The reaction is typically exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done slowly and with vigorous stirring in a large beaker within a fume hood.
-
Extraction: The organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure 2,2',4,4',6,6'-hexamethylbenzophenone as a white crystalline solid.
Spectroscopic Characterization
The structure and purity of the synthesized 2,2',4,4',6,6'-hexamethylbenzophenone must be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A singlet for the aromatic protons at the 3, 3', 5, and 5' positions.
-
A singlet for the methyl protons at the 4 and 4' (para) positions.
-
A singlet for the methyl protons at the 2, 2', 6, and 6' (ortho) positions.
-
-
¹³C NMR: The spectrum will exhibit characteristic signals for the different carbon environments:
-
The carbonyl carbon signal is expected to appear significantly downfield, in the range of 205-220 ppm.[4] A reported value for the carbonyl carbon of dimesitylketone is approximately 202.8 ppm.
-
Signals for the aromatic carbons.
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Signals for the methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzophenones, this peak typically appears around 1650-1670 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations of the methyl and aromatic groups.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.38 g/mol ). The fragmentation pattern will be influenced by the stability of the aromatic rings and the steric hindrance. Common fragmentation pathways for ketones may be observed, though the steric bulk may favor specific cleavages.[5]
Chemical Reactivity and Photophysical Properties
The profound steric hindrance around the carbonyl group is the most significant factor governing the chemical reactivity of dimesityl ketone.[6] This steric congestion severely impedes the approach of nucleophiles to the carbonyl carbon, making many typical ketone reactions, such as addition and condensation reactions, difficult or impossible under standard conditions.
Photophysical Properties
2,2',4,4',6,6'-Hexamethylbenzophenone is an effective UV absorber.[6] Like other benzophenones, upon absorption of UV radiation, it is promoted to an electronically excited singlet state (S₁). This is followed by a very efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁).[6]
-
UV Absorption: The UV-visible absorption spectrum is characterized by two main absorption bands: a weaker, longer-wavelength n → π* transition of the carbonyl group and a stronger, shorter-wavelength π → π* transition of the aromatic rings.[6] The steric strain forces the two mesityl rings to twist out of the plane of the carbonyl group, which can affect the electronic communication and shift the positions and intensities of these absorption bands compared to unsubstituted benzophenone.[6]
-
Triplet State: The triplet state of benzophenones is relatively long-lived and is the key to their utility as photosensitizers.[6] The energy of this triplet state is a critical parameter that governs its subsequent photochemical reactions.
Applications in Research and Development
While direct applications of 2,2',4,4',6,6'-Hexamethylbenzophenone in marketed drugs are not established, its unique properties make it a valuable tool in several areas of chemical and pharmaceutical research.
Photoinitiator in Polymer Chemistry
As a Type II photoinitiator, the excited triplet state of dimesityl ketone can abstract a hydrogen atom from a suitable donor molecule (a co-initiator).[6] This generates a ketyl radical and a new radical from the hydrogen donor, which can then initiate a polymerization reaction. This property is utilized in UV-curing applications for coatings, adhesives, and printing inks.[6]
Photosensitizer in Organic Synthesis and Medicinal Chemistry
The ability of benzophenones to act as photosensitizers has been explored in various contexts, including in medicinal chemistry.[7][8] The long-lived triplet state can transfer its energy to other molecules, promoting them to their triplet states and enabling photochemical reactions that are otherwise inaccessible.
-
Potential in Photodynamic Therapy (PDT): Photosensitizers are a critical component of PDT, a cancer treatment modality.[9] Upon activation with light, a photosensitizer in its triplet state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is cytotoxic to cancer cells.[9] While the direct use of dimesityl ketone in PDT has not been extensively reported, the general principles of benzophenone photosensitization are relevant to this field. The triplet lifetime of a photosensitizer is a critical factor in its efficacy in PDT.[10]
-
Photolabile Protecting Groups: The photochemical reactivity of the benzophenone scaffold has led to its investigation in the development of photolabile protecting groups (PPGs).[11] PPGs allow for the spatial and temporal control of the release of bioactive molecules, which is a powerful tool in studying cellular processes.
Conclusion
2,2',4,4',6,6'-Hexamethylbenzophenone is a molecule of significant academic and practical interest. Its highly hindered structure gives rise to a unique combination of chemical stability and photochemical reactivity. While its direct application in drug development is still an area of exploration, its role as a photoinitiator and a model compound for studying the behavior of sterically encumbered ketones is well-established. For researchers in organic synthesis, polymer science, and medicinal chemistry, a thorough understanding of the properties and reactivity of dimesityl ketone can open doors to new synthetic strategies and innovative applications.
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